molecular formula C16H18O3 B8676163 6,7-Dimethoxy-2-isobutyrylnaphthalene CAS No. 337522-30-2

6,7-Dimethoxy-2-isobutyrylnaphthalene

Cat. No.: B8676163
CAS No.: 337522-30-2
M. Wt: 258.31 g/mol
InChI Key: FNSFPSLXACRETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-2-isobutyrylnaphthalene is a naphthalene derivative featuring methoxy (-OCH₃) groups at positions 6 and 7 and an isobutyryl (2-methylpropanoyl) substituent at position 2. This compound is structurally distinct due to its electron-donating methoxy groups and the sterically bulky isobutyryl moiety, which influence its physicochemical properties and reactivity.

Properties

CAS No.

337522-30-2

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

1-(6,7-dimethoxynaphthalen-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C16H18O3/c1-10(2)16(17)12-6-5-11-8-14(18-3)15(19-4)9-13(11)7-12/h5-10H,1-4H3

InChI Key

FNSFPSLXACRETQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutent Analysis

The provided evidence focuses on dimethylnaphthalenes, such as 2,6-dimethylnaphthalene (CAS 581-42-0) and 2,7-dimethylnaphthalene (CAS 582-16-1), which share a naphthalene backbone but differ in substituent type and position compared to 6,7-dimethoxy-2-isobutyrylnaphthalene:

Property 6,7-Dimethoxy-2-isobutyrylnaphthalene 2,6-Dimethylnaphthalene 2,7-Dimethylnaphthalene
Substituents 6,7-methoxy; 2-isobutyryl 2,6-methyl 2,7-methyl
Electron Effects Methoxy: electron-donating Methyl: weakly electron-donating Methyl: weakly electron-donating
Steric Effects High (bulky isobutyryl group) Low Low
EPA Reference ID Not listed 55525 55566

Hypothetical Property Differences

Solubility : Methoxy groups enhance water solubility compared to methyl groups due to increased polarity. However, the hydrophobic isobutyryl group may counteract this effect.

Boiling/Melting Points : The polar methoxy and bulky isobutyryl groups likely elevate boiling/melting points relative to dimethylnaphthalenes, which have weaker intermolecular forces.

Reactivity : Methoxy groups activate the naphthalene ring toward electrophilic substitution, whereas methyl groups have a milder activating effect.

Limitations of Available Data

The evidence provided lacks direct information on 6,7-dimethoxy-2-isobutyrylnaphthalene, including spectral data, toxicity, or synthetic applications.

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